molecular formula C15H24O11 B8220771 1-O-Propargyl-beta-maltose

1-O-Propargyl-beta-maltose

Cat. No.: B8220771
M. Wt: 380.34 g/mol
InChI Key: PVLGGYRASUDQSJ-PZOKTJGCSA-N
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Description

1-O-Propargyl-beta-maltose is a chemical compound with the molecular formula C15H24O11. It is a derivative of maltose, a disaccharide composed of two glucose units, where one of the hydroxyl groups is replaced by a propargyl group. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-Propargyl-beta-maltose can be synthesized through a series of chemical reactions starting from beta-D-maltose octaacetate. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The key factors for industrial production include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

1-O-Propargyl-beta-maltose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Esters or ethers.

Scientific Research Applications

1-O-Propargyl-beta-maltose has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-O-Propargyl-beta-maltose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that recognize maltose derivatives. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

1-O-Propargyl-beta-maltose can be compared with other propargylated carbohydrates and maltose derivatives:

    1-O-Propargyl-alpha-maltose: Similar structure but with an alpha configuration, affecting its reactivity and enzyme recognition.

    1-O-Propargyl-beta-cellobiose: Another disaccharide derivative with a different sugar unit, leading to distinct chemical properties.

    1-O-Propargyl-beta-lactose: A propargylated derivative of lactose, used in similar applications but with different biological interactions.

Uniqueness: this compound is unique due to its specific beta configuration and the presence of a propargyl group, which imparts distinct reactivity and makes it suitable for specialized applications in click chemistry and functional material development .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8-,9+,10-,11-,12-,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLGGYRASUDQSJ-PZOKTJGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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